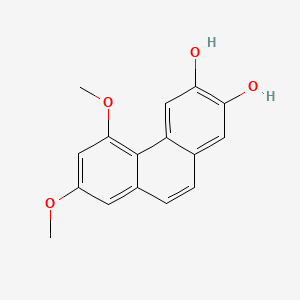

5,7-Dimethoxyphenanthrene-2,3-diol

説明

Contextual Presence of Structurally Related Phenanthrenes in Medicinal Plants

Phenanthrenes are a class of aromatic compounds that have been isolated from various plant families, notably Orchidaceae and Dioscoreaceae wikipedia.orgcore.ac.uk. Their presence is often of chemotaxonomic significance and they are studied for their diverse biological activities core.ac.ukresearchgate.net.

The Orchidaceae family is a rich source of phenanthrene (B1679779) compounds core.ac.ukdntb.gov.ua. Different species have been found to contain a variety of these molecules.

Cymbidium faberi Rolfe.: From the roots of this orchid, a new phenanthrene, 7-(4-hydroxybenzyl)-8-methoxy-9,10-dihydrophenanthrene-2,5-diol, was isolated along with five other known phenanthrenes researchgate.netnih.govtandfonline.com.

Eulophia ochreata: This orchid has yielded 9,10-Dihydro-2,5-Dimethoxyphenanthrene-1,7-diol and 5,7-Dimethoxyphenanthrene-2,6-diol scispace.comresearchgate.net. Other species of this genus, such as Eulophia nuda, are also known to contain phenanthrenes like Nudol and 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol wikipedia.org.

Below is an interactive data table summarizing phenanthrenes isolated from select Orchidaceae species.

| Compound Name | Plant Source | Family |

| 7-(4-hydroxybenzyl)-8-methoxy-9,10-dihydrophenanthrene-2,5-diol | Cymbidium faberi Rolfe. | Orchidaceae |

| Coelonin | Cymbidium faberi Rolfe. | Orchidaceae |

| Shancidin | Cymbidium faberi Rolfe. | Orchidaceae |

| 9,10-Dihydro-2,5-Dimethoxyphenanthrene-1,7-diol | Eulophia ochreata | Orchidaceae |

| 5,7-Dimethoxyphenanthrene-2,6-diol | Eulophia ochreata | Orchidaceae |

| Nudol | Eulophia nuda | Orchidaceae |

| Aerosanthrene (5-methoxyphenanthrene-2,3,7-triol) | Aerides rosea | Orchidaceae |

| Aerosin (3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol) | Aerides rosea | Orchidaceae |

The Dioscoreaceae family, which includes the well-known yams, is another significant source of phenanthrene derivatives wikipedia.orgsi.eduwikipedia.org.

Dioscorea Rhizoma: The rhizomes of various Dioscorea species are known to contain phenanthrenes. For example, Dioscorea communis rhizomes have yielded five phenanthrene and two dihydrophenanthrene derivatives nih.gov. Phenanthrene derivatives like Juncunol and Juncunone have been identified in Dioscorea nipponica rhizoma frontiersin.org. Furthermore, 3,5-dimethoxyphenanthrene-2,7-diol and batatasin-I are considered standard marker compounds for Dioscorea Rhizoma researchgate.net. Dioscorea opposita has been the source for the isolation of new phenanthrene glycosides named dioscopposide A and dioscopposide B nih.gov.

An interactive data table of phenanthrenes found in the Dioscoreaceae family is provided below.

| Compound Name | Plant Source | Family |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Dioscorea polystachya | Dioscoreaceae |

| Batatasin | Dioscorea polystachya | Dioscoreaceae |

| 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | Dioscorea communis | Dioscoreaceae |

| Juncunol | Dioscorea nipponica | Dioscoreaceae |

| Juncunone | Dioscorea nipponica | Dioscoreaceae |

| 3,5-dimethoxyphenanthrene-2,7-diol | Dioscorea species | Dioscoreaceae |

| Batatasin-I | Dioscorea species | Dioscoreaceae |

| Dioscopposide A | Dioscorea opposita | Dioscoreaceae |

| Dioscopposide B | Dioscorea opposita | Dioscoreaceae |

Structure

3D Structure

特性

CAS番号 |

42050-16-8 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

5,7-dimethoxyphenanthrene-2,3-diol |

InChI |

InChI=1S/C16H14O4/c1-19-11-5-10-4-3-9-6-13(17)14(18)8-12(9)16(10)15(7-11)20-2/h3-8,17-18H,1-2H3 |

InChIキー |

MZHODDNWVOFAGX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)O)OC |

製品の起源 |

United States |

Natural Occurrence and Isolation of 5,7 Dimethoxyphenanthrene 2,3 Diol

Advanced Extraction and Purification Methodologies for Natural Phenanthrenes

The isolation of pure phenanthrenes from complex plant matrices requires sophisticated and efficient extraction and purification techniques. Modern methodologies are designed to be selective, yield high purity, and minimize the degradation of the target compounds.

Supercritical Fluid Extraction (SFE)

A prominent advanced method for extracting natural products is Supercritical Fluid Extraction (SFE). This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com

Principle: Above its critical temperature and pressure, CO₂ enters a supercritical state, exhibiting properties of both a liquid and a gas. This allows it to diffuse through solid plant material like a gas and dissolve compounds like a liquid. researchgate.net By manipulating the temperature and pressure, the solvent power and selectivity of the supercritical fluid can be precisely controlled. nih.gov

Advantages: SFE is recognized for its ability to extract compounds at low temperatures, which prevents the thermal degradation of sensitive molecules. mdpi.com It is also a "green" technology as it avoids the use of toxic organic solvents. mdpi.comresearchgate.net The solvent (CO₂) can be easily removed from the extract by simple depressurization, leaving a solvent-free product. researchgate.net

Application: SFE has been effectively used to measure the desorbable fraction of phenanthrene (B1679779) in soils and is a promising method for extracting phenanthrenes and other aromatic compounds from plant materials. nih.govmuni.cz The selectivity of SFE can be enhanced by using co-solvents to target specific compounds within a complex mixture. researchgate.net

Advanced Chromatographic Purification Techniques

Following initial extraction, the crude extract, which contains a mixture of various compounds, must undergo purification. High-performance liquid chromatography (HPLC) and other advanced chromatographic methods are indispensable for isolating phenanthrenes with high purity.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the separation of complex mixtures. e3s-conferences.org

Reversed-Phase (RP-LC): This is the most common mode of HPLC used for separating phenanthrenes. It employs a non-polar stationary phase and a polar mobile phase. diva-portal.org By using gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be effectively separated. diva-portal.org Phenyl stationary phases have shown excellent results for separating Polycyclic Aromatic Hydrocarbons (PAHs), including phenanthrenes. diva-portal.org

Normal-Phase (NP-LC): This method uses a polar stationary phase and a non-polar mobile phase. It is particularly useful for separating non-polar compounds like phenanthrenes from highly complex mixtures. diva-portal.org

Preparative Chromatography: While analytical chromatography is used for identification and quantification, preparative chromatography is used to purify large quantities of a specific compound. acs.org The fractions containing the target phenanthrene are collected as they elute from the column.

Other Techniques: Besides SFE and HPLC, other methods are employed in the purification pipeline:

Solid-Phase Extraction (SPE): Used for sample clean-up and pre-concentration before chromatographic analysis.

Crystallization: A classic and effective method for obtaining highly pure compounds from a concentrated solution. acs.org

Zone Melting: A specialized technique for purifying crystalline solids, which can yield very high purity. acs.org

The selection and combination of these techniques are tailored to the specific phenanthrene being isolated and the complexity of the plant extract.

Biosynthetic Pathways and Precursors of Phenanthrenes

Investigation of Early Biosynthetic Stages of Phenanthrene (B1679779) Scaffolds

The biosynthesis of phenanthrenes begins with precursors from the shikimate and polyketide pathways. The aromatic amino acid L-phenylalanine, derived from the shikimate pathway, serves as a primary building block. Through a series of enzymatic steps, L-phenylalanine is converted into phenylpropionyl-CoA.

Concurrently, the polyketide pathway provides the extender units in the form of malonyl-CoA. The key condensing enzyme, bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the reaction between one molecule of phenylpropionyl-CoA and three molecules of malonyl-CoA to form the fundamental bibenzyl scaffold. nih.gov This condensation reaction represents the commitment step, directing metabolic flow towards bibenzyls and their downstream derivatives, including phenanthrenes.

| Precursor | Origin Pathway | Role in Phenanthrene Biosynthesis |

| L-Phenylalanine | Shikimate Pathway | Primary aromatic building block, converted to Phenylpropionyl-CoA. |

| Malonyl-CoA | Polyketide Pathway | Provides two-carbon extender units for chain elongation. |

| Phenylpropionyl-CoA | Phenylpropanoid Pathway | Starter unit for the bibenzyl synthase reaction. |

Role of Bibenzyl Intermediates in Phenanthrene Biogenesis

Bibenzyls are critical bicyclic intermediates in the formation of 9,10-dihydrophenanthrenes and subsequently phenanthrenes. nih.gov The bibenzyl structure formed by bibenzyl synthase undergoes further modifications before the final cyclization event. One of the most crucial modifications is O-methylation. It is understood that O-methylation of the bibenzyl intermediate is a prerequisite for its conversion into the corresponding 9,10-dihydrophenanthrene. nih.gov

The transformation from a bibenzyl to a 9,10-dihydrophenanthrene occurs via an intramolecular oxidative coupling reaction. This reaction forms the third ring of the phenanthrene nucleus. The resulting 9,10-dihydrophenanthrene is the immediate precursor to the fully aromatic phenanthrene skeleton. The final step is a dehydrogenation reaction that introduces a double bond between carbons 9 and 10, completing the aromatic system. A putative biosynthetic pathway for phenanthrenes, including the target compound, is deduced from these key steps. nih.gov

| Intermediate | Precursor | Subsequent Product | Key Transformation |

| Bibenzyl Scaffold | Phenylpropionyl-CoA + 3x Malonyl-CoA | O-methylated Bibenzyl | Condensation via Bibenzyl Synthase |

| 9,10-Dihydrophenanthrene | O-methylated Bibenzyl | Phenanthrene | Intramolecular Oxidative Coupling |

Enzymatic Transformations Leading to Oxygenation and Methylation Patterns

The specific substitution pattern of 5,7-Dimethoxyphenanthrene-2,3-diol is the result of a series of precise enzymatic modifications to the basic phenanthrene core. These reactions are catalyzed by specific classes of enzymes that add hydroxyl and methyl groups at defined positions on the aromatic rings.

Hydroxylation : The introduction of hydroxyl (-OH) groups at the C-2 and C-3 positions is catalyzed by hydroxylase enzymes, likely belonging to the cytochrome P450 monooxygenase family. nih.gov These enzymes are known for their role in the oxidation and hydroxylation of a wide variety of secondary metabolites.

Methylation : The methoxy (B1213986) (-OCH3) groups at the C-5 and C-7 positions are installed by O-methyltransferase (OMT) enzymes. These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups on the phenanthrene ring. The expression of specific OMTs determines the final methylation pattern. O-methylation is a critical step that often precedes the final cyclization to the dihydrophenanthrene structure. nih.gov

The sequence of these hydroxylation and methylation events can vary, but they collectively establish the specific chemical identity of this compound.

| Enzyme Class | Function | Substrate (Example) | Product (Example) |

| Bibenzyl Synthase (BBS) | Forms the bibenzyl backbone. | Phenylpropionyl-CoA | Dihydropinosylvin |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation reactions. | Phenanthrene Core | Hydroxylated Phenanthrene |

| O-Methyltransferases (OMTs) | Catalyze methylation of hydroxyl groups. | Hydroxylated Bibenzyl/Phenanthrene | Methoxy-substituted Bibenzyl/Phenanthrene |

Comparative Analysis with Biosynthesis of Related Alkaloid-like Phenanthrenes

While this compound is a typical phenanthrenoid derived from the bibenzyl pathway, a distinct class of related compounds known as phenanthroindolizidine alkaloids exists. nih.govnih.gov These complex molecules, found in families like Asclepiadaceae and Moraceae, also contain a phenanthrene core but are biosynthetically distinct. nih.govresearchgate.net

The key difference lies in their precursors and the formation of the nitrogen-containing heterocyclic ring system. The biosynthesis of phenanthroindolizidine alkaloids also begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which form the phenanthrene portion. imperial.ac.ukneu.edu.tr However, the pathway diverges significantly by incorporating another amino acid, typically L-ornithine or L-lysine, which serves as the precursor for the indolizidine or quinolizidine ring system. frontiersin.org

The final structure is formed by the fusion of the phenanthrene moiety with this nitrogen-containing ring. This contrasts sharply with the biosynthesis of this compound, which does not involve the incorporation of nitrogen or precursors like ornithine and lysine, relying solely on the cyclization of a bibenzyl intermediate. nih.gov Therefore, despite sharing a phenanthrene nucleus, they represent two different biosynthetic classes: phenanthrenoids and alkaloids.

| Feature | This compound (Phenanthrenoid) | Phenanthroindolizidine Alkaloids |

| Primary Precursors | L-Phenylalanine, Malonyl-CoA | L-Phenylalanine, L-Tyrosine, L-Ornithine/L-Lysine |

| Key Intermediate | Bibenzyl | Benzyltetrahydroisoquinoline |

| Defining Structural Feature | Tricyclic phenanthrene core | Phenanthrene core fused to an indolizidine/quinolizidine ring |

| Nitrogen Incorporation | No | Yes, from ornithine or lysine |

Synthetic Methodologies for 5,7 Dimethoxyphenanthrene 2,3 Diol and Analogues

Classical and Modern Approaches to Phenanthrene (B1679779) Core Synthesis

The construction of the tricyclic phenanthrene system is a fundamental step in the synthesis of 5,7-Dimethoxyphenanthrene-2,3-diol. Several well-established named reactions have been refined over the years and remain essential tools for chemists in this field.

Bardhan-Sengupta Synthesis

The Bardhan-Sengupta synthesis, a classic and convenient method for creating the phenanthrene ring system, is still widely used today. ias.ac.in This method involves the cyclization of a cyclohexanol (B46403) derivative with an aromatic ring, a process catalyzed by phosphorus pentoxide. ias.ac.inquimicaorganica.org A key advantage of this synthesis is its regiospecificity, which prevents the formation of unwanted isomers. quimicaorganica.org The strategy involves building an intermediate cycle that is subsequently aromatized using metallic selenium and heat. quimicaorganica.orgquimicaorganica.org

Haworth Synthesis

The Haworth synthesis offers another dependable route to the phenanthrene core. drugfuture.comstudysmarter.co.uk This process typically starts with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org The reaction is then subjected to reduction and cyclization steps to yield the final phenanthrene structure. drugfuture.com A notable drawback of this method is that the final cyclization step is not selective, which can lead to the formation of isomeric byproducts. quimicaorganica.org

Pschorr Synthesis

The Pschorr synthesis is a well-known method that employs a diazotization-cyclization sequence to construct the phenanthrene ring system. wikipedia.orgthieme.de The process begins with the diazotization of an appropriate aromatic amine to form an aryldiazonium salt. wikipedia.org This intermediate then undergoes an intramolecular cyclization, typically catalyzed by copper, to produce phenanthrene. wikipedia.orgorganic-chemistry.org While effective, this reaction can sometimes result in low yields, though modern modifications have been developed to improve its efficiency. wikipedia.orgacs.org

Regioselective Derivatization Strategies for Phenanthrenes

Following the synthesis of the phenanthrene core, the precise placement of functional groups, known as regioselective derivatization, is a critical step. For a molecule such as this compound, this entails the accurate installation of methoxy (B1213986) and hydroxyl groups. The inherent reactivity of the phenanthrene nucleus guides these modifications. For example, in electrophilic substitution reactions, the incoming substituent is directed to specific positions based on the electronic properties of the existing functional groups. The functionalization of phenanthrene derivatives, such as 9-phenanthrenols, has been a subject of significant research to enable selective modifications at various sites on the ring system. rsc.org Modern techniques, such as oxidative radical cyclization, have also been developed to create functionalized phenanthrenes with high regioselectivity. figshare.comnih.gov

Development of Total Synthesis Routes for this compound

The complete synthesis of this compound, a naturally occurring compound found in organisms such as Dioscorea polystachya, is a challenging multi-step endeavor. nih.gov A synthetic strategy would likely commence with a precursor already containing some of the required functional groups. One possible approach involves utilizing a palladium-catalyzed intramolecular biaryl coupling reaction of a phenyl benzoate (B1203000) derivative to construct the phenanthrene skeleton. elsevierpure.com Subsequent steps would focus on the introduction and modification of the methoxy and hydroxyl groups to achieve the final target molecule. The table below outlines a selection of key phenanthrene derivatives and their synthetic origins.

Table 1: Selected Phenanthrene Derivatives and their Synthetic Context

| Compound | Synthetic Method/Key Feature | Reference |

|---|---|---|

| Phenanthrene-9-carboxylic acid | Pschorr Reaction | thieme.de |

| Functionalized phenanthrenyl stannanes | Sn-mediated radical cyclization of biphenyl (B1667301) aryl acetylenes | figshare.comnih.gov |

Synthetic Exploration of Structurally Modified this compound Derivatives

The synthesis of structurally altered versions of this compound is crucial for investigating how molecular structure affects biological activity. By systematically changing the functional groups on the phenanthrene core, chemists can produce a variety of derivatives. For instance, dihydrophenanthrene derivatives, such as 3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol, have been isolated from natural sources and are targets for synthetic efforts. nih.gov The synthetic strategies employed often mirror those used for the parent compound but utilize different starting materials and reagents to introduce the desired structural modifications. These explorations can also involve modern photochemical methods, such as the photocyclization of diarylethenes, to generate novel functionalized phenanthrenes. rsc.org

Biological Mechanisms and in Vitro Investigations of 5,7 Dimethoxyphenanthrene 2,3 Diol

Estrogenic Receptor Modulation

The interaction of compounds with estrogen receptors (ERs) is a critical area of investigation, particularly in the context of hormone-dependent cancers like breast cancer. The MCF-7 human breast cancer cell line, which expresses estrogen receptors, serves as a standard model for such studies. mcgill.ca

The effect of 5,7-Dimethoxyphenanthrene-2,3-diol on the proliferation of MCF-7 breast cancer cells has not been extensively detailed in available research. However, studies on other phenanthrene (B1679779) derivatives have shown cytotoxic activity against MCF-7 cells, suggesting this class of compounds warrants further investigation. researchgate.net The proliferation of MCF-7 cells is known to be stimulated by estrogens like estradiol, and compounds that can inhibit this growth are of significant therapeutic interest. researchgate.netnih.gov

Specific data on the regulation of Estrogen Receptor Beta (ERβ) expression in MCF-7 cells by this compound is not presently available. The modulation of different estrogen receptor subtypes is crucial, as they can have opposing effects on cell growth. While ERα activation is linked to increased proliferation of breast tumor cells, ERβ is known to have antiproliferative properties. mdpi.com Therefore, compounds that can selectively act as ERα antagonists or ERβ agonists are considered to have potential positive effects in controlling estrogen-based neoplasia. mdpi.com

Anti-inflammatory Activity and Immunomodulation

While direct studies on this compound are limited, research on the closely related phenanthrene, 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol (referred to as RSCL-0520), isolated from Eulophia ochreata, provides significant insights into the potential anti-inflammatory mechanisms of this compound class. nih.govresearchgate.net

The phenanthrene RSCL-0520 has demonstrated notable anti-inflammatory activity by inhibiting the secretion of key pro-inflammatory mediators. nih.gov Macrophages play a central role in the inflammatory response, producing mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov In vitro studies showed that RSCL-0520 inhibited TNF-α secretion in a dose-dependent manner in various immune cell lines, including THP-1, peripheral blood mononuclear cells (PBMCs), and RAW264.7 cells, without affecting cell viability. nih.gov

Table 1: Effect of RSCL-0520 on TNF-α Secretion in Different Cell Lines

| Cell Line | Effect on TNF-α Secretion |

|---|---|

| THP-1 (Monocytic) | Concentration-dependent inhibition. nih.gov |

| PBMCs | Inhibition observed. nih.gov |

Toll-like receptors (TLRs) are crucial for initiating innate immune responses by recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS). nih.gov TLR4, in particular, triggers intracellular signaling that leads to the production of inflammatory cytokines. nih.gov This signaling occurs through two primary pathways: a MyD88-dependent pathway and a MyD88-independent pathway, both of which can lead to the activation of the transcription factor NF-κB. nih.govnih.gov

Research demonstrated that RSCL-0520 selectively down-regulated TLR4-mediated signaling. nih.gov The compound's inhibitory effect was found to involve both the MyD88-dependent and -independent signaling cascades, indicating a comprehensive modulation of the TLR4 response. researchgate.net

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory activity of RSCL-0520 has been directly linked to its ability to block TLR4-induced signaling through the NF-κB pathway. nih.gov

Treatment with RSCL-0520 resulted in the reduced mRNA expression of several inflammatory genes that are regulated by NF-κB. This highlights the compound's ability to control the inflammatory cascade at the genetic level. researchgate.net

Table 2: Impact of RSCL-0520 on NF-κB Regulated Gene Expression

| Gene | Function | Effect of RSCL-0520 | Citation |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Reduced mRNA expression | researchgate.net |

| COX-2 | Enzyme in prostaglandin (B15479496) synthesis | Reduced mRNA expression | researchgate.net |

| ICAM-1 | Adhesion molecule | Reduced mRNA expression | researchgate.net |

| IL-8 | Pro-inflammatory chemokine | Reduced mRNA expression | researchgate.net |

| IL-1β | Pro-inflammatory cytokine | Reduced mRNA expression | researchgate.net |

These findings on a related phenanthrene suggest that this compound may possess similar anti-inflammatory properties by targeting the TLR4-NF-κB signaling axis, although direct experimental verification is required.

Antioxidant Efficacy and Mechanisms

The ability of a compound to counteract oxidative stress is a key area of investigation in pharmacology. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.

Free Radical Scavenging Capabilities (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method used to evaluate the free-radical scavenging activity of a compound. nih.gov This test measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. nih.gov The color change, typically from purple to yellow, is measured spectrophotometrically to quantify the scavenging activity. nih.gov

While direct DPPH assay results for this compound are not extensively detailed in the provided search results, related phenanthrene derivatives have been evaluated. For instance, Callosin, a dihydrophenanthrene, demonstrated strong DPPH-scavenging activity with an IC50 value of 17.7 ± 0.3 µM. semanticscholar.org This suggests that the phenanthrene scaffold can possess significant antioxidant potential. The antioxidant activity of such compounds is often attributed to their chemical structure, which can stabilize and delocalize the unpaired electron of a radical.

Cellular Responses to Oxidative Stress

Beyond simple chemical assays, understanding how a compound affects cellular responses to oxidative stress provides a more comprehensive picture of its antioxidant efficacy. Oxidative stress induced by agents like hydrogen peroxide (H₂O₂) can lead to cellular damage and apoptosis. nih.gov

Studies on related dihydrophenanthrene derivatives have shown protective effects against H₂O₂-induced oxidative stress in human retinal pigment epithelial (ARPE-19) cells. nih.gov For example, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (B12414089) was found to mitigate H₂O₂-induced apoptosis by modulating the activities of caspase-9 and caspase-3. nih.gov This indicates that phenanthrene compounds may exert their antioxidant effects not only by direct radical scavenging but also by influencing cellular signaling pathways involved in the response to oxidative damage. The production of reactive oxygen species can be a critical factor in the induction of apoptosis. nih.gov

Antitumor and Cytotoxic Mechanisms in Cancer Cell Lines

The investigation of natural and synthetic compounds for their potential to inhibit cancer cell growth is a significant area of biomedical research. Phenanthrenes have been shown to possess cytotoxic properties against various tumor cell lines. nih.gov

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, A549, SW480)

The cytotoxic effects of phenanthrene derivatives have been evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer).

MCF-7: Several phenanthrenes have demonstrated inhibitory effects against MCF-7 human breast cancer cells. nih.gov For instance, two compounds isolated from Juncus effusus, 5-(1-methoxyethyl)-1-methyl-phenanthrene-2,7-diol and Dehydroeffusal, showed selective inhibitory activity against MCF-7 cells with an IC₅₀ of 10.9 μM. nih.gov Another related compound, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, exhibited cytotoxicity against MCF-7 cells with an IC50 of 85.9 µg/mL. researchgate.net

A549: Phenanthrene derivatives have also shown significant cytotoxicity against A549 human lung cancer cells. nih.gov One study reported that most of the 17 phenanthrene derivatives isolated from Bletilla striata showed cytotoxicity against A549 cells, with some compounds having IC₅₀ values less than 10 μM. nih.gov Additionally, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol displayed an IC50 of 63.5 µg/mL against A549 cells. researchgate.net Bulbophythrins A and B, two dimeric phenanthrenes, also showed significant cytotoxicity against A549 cells. researchgate.net

SW480: Coumarins, another class of compounds, have been shown to inhibit the proliferation of human colon cancer (SW-480) cells. nih.gov For example, 5-geranyloxy-7-methoxycoumarin demonstrated a 67% inhibition of SW480 cell proliferation at a concentration of 25 µM. nih.govresearchgate.net While not a phenanthrene, this highlights the investigation of natural products against this cell line. Another compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, inhibited SW480 cell growth with an IC₅₀ value of 12.3 μg/ml. nih.gov

Table 1: Cytotoxic Activity of Phenanthrene Derivatives and Other Compounds on Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC₅₀ Value | Reference |

| 5-(1-methoxyethyl)-1-methyl-phenanthrene-2,7-diol | MCF-7 | 10.9 μM | nih.gov |

| Dehydroeffusal | MCF-7 | 10.9 μM | nih.gov |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MCF-7 | 85.9 µg/mL | researchgate.net |

| Phenanthrene derivatives from Bletilla striata | A549 | < 10 μM (for some compounds) | nih.gov |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | A549 | 63.5 µg/mL | researchgate.net |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | SW480 | 12.3 μg/ml | nih.gov |

| 5-geranyloxy-7-methoxycoumarin | SW480 | 67% inhibition at 25 µM | nih.govresearchgate.net |

Induction of Apoptosis Pathways in Neoplastic Cells

Inducing apoptosis, or programmed cell death, is a primary strategy for many anticancer drugs. nih.gov Phenanthrene derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.

One study on a phenanthrene derivative from Dendrobium officinale, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, demonstrated that it could induce apoptosis in HeLa cells. nih.gov This process was linked to the p53 signaling pathway, as knocking down p53 with siRNA mitigated the apoptosis induced by the compound. nih.gov The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage, and can initiate apoptosis to eliminate damaged cells. mdpi.com In another example, 5-geranyloxy-7-methoxycoumarin was found to induce apoptosis in SW480 cells, evidenced by annexin (B1180172) V staining and DNA fragmentation. nih.gov This was associated with the activation of the tumor suppressor gene p53 and caspases 8 and 3. nih.gov

Interference with DNA Replication

The ability of a compound to interfere with DNA replication is another key mechanism of anticancer activity. While direct evidence for this compound interfering with DNA replication is not available in the provided search results, the broader class of phenanthrenes has been implicated in processes that can lead to DNA damage. nih.gov The induction of apoptosis by many anticancer agents is often a consequence of irreparable DNA damage, which prevents the cell from successfully completing the cell cycle.

For example, the induction of the p53 pathway by some phenanthrenes suggests a cellular response to damage, which could include DNA damage. nih.gov The p53 protein can halt the cell cycle to allow for DNA repair, or if the damage is too severe, trigger apoptosis. mdpi.com

Structure Activity Relationship Sar Studies of 5,7 Dimethoxyphenanthrene 2,3 Diol and Its Analogues

Correlating Hydroxyl and Methoxy (B1213986) Substitution Patterns with Biological Potency

The biological activity of phenanthrene (B1679779) derivatives is profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenanthrene core. These functional groups are key determinants of the molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds with biological targets.

Research on various phenanthrene analogues has demonstrated that the presence and placement of these substituents can dramatically alter their cytotoxic, anti-inflammatory, and antioxidant activities. For instance, studies on cytotoxic phenanthrenes have shown that the substitution pattern is crucial for their anti-tumor effects. A study on phenanthrene-based tylophorine (B1682047) derivatives indicated that the cytotoxicities were influenced by the presence of oxygenic functional substituents on the phenanthrene ring. ontosight.ai

In a study of phenanthrenes isolated from Combretum laxum, various hydroxylated and methoxylated derivatives were evaluated for their cytotoxicity against several human cancer cell lines. semanticscholar.org The results, as summarized in the table below, highlight the variance in activity with different substitution patterns. For example, 6-Methoxycoelonin, a dihydrophenanthrene, was found to be the most cytotoxic against melanoma cells. semanticscholar.org

**Table 1: Cytotoxicity of Phenanthrene Analogues from *Combretum laxum***

| Compound Name | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 6-Methoxycoelonin | Dihydrophenanthrene with methoxy and hydroxyl groups | UACC-62 (Melanoma) | 2.59 ± 0.11 |

| Callosin | Dihydrophenanthrene with hydroxyl groups | Multiple lines | Marginally inhibitory |

Data sourced from a study on compounds isolated from Combretum laxum. semanticscholar.org

Furthermore, the antioxidant capacity of phenanthrenes has been linked to the number and position of phenolic hydroxyl groups. nih.gov This suggests that the diol moiety in 5,7-Dimethoxyphenanthrene-2,3-diol is likely a significant contributor to its potential antioxidant properties. The interplay between the electron-donating methoxy groups and the hydrogen-bonding capabilities of the hydroxyl groups at different positions on the phenanthrene ring creates a unique chemical environment that dictates the molecule's interaction with biological systems.

Stereochemical Considerations in Ligand-Receptor Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its interaction with biological receptors, which are themselves chiral. For phenanthrene diols, the spatial orientation of the hydroxyl groups can significantly impact binding affinity and biological response.

While specific stereochemical studies on this compound are scarce, research on other diol-containing natural products and synthetic compounds underscores the importance of stereoselectivity. For instance, the stereoselective synthesis of 2-amino-1,3-diols has been a major focus in the development of sphingosine (B13886) analogues, where the correct stereochemistry is essential for their biological function. beilstein-journals.org The methods developed for the stereoselective synthesis of diols, such as those derived from pinane, highlight the advanced techniques available to control the spatial arrangement of functional groups. beilstein-journals.org

In the context of phenanthrenes, the planarity of the ring system combined with the orientation of substituents creates a distinct 3D profile. The relative orientation of the hydroxyl groups in the 2,3-diol system (syn or anti) would lead to different diastereomers, each potentially exhibiting unique biological activities due to differential fitting into a receptor's binding pocket. The synthesis of specific stereoisomers is often a key objective in medicinal chemistry to isolate the most active and selective compound. youtube.com

Identification of Key Pharmacophoric Elements for Specific Bioactivities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For phenanthrene derivatives, identifying these key pharmacophoric elements is crucial for designing new compounds with enhanced and specific bioactivities.

Studies on cytotoxic phenanthrenes have led to the development of pharmacophore models. For example, a study on 3-methoxy-1,4-phenanthrenequinones identified a pharmacophore model for cytotoxicity against the MCF-7 breast cancer cell line. nih.gov This model included three hydrogen bond acceptors and one hydrophobic feature, highlighting the importance of these elements for activity. nih.gov The oxygen atom of a hydroxyl group was identified as an essential hydrogen bond acceptor. nih.gov

For this compound, the key pharmacophoric elements can be inferred from its structure and comparison with active analogues:

Aromatic System: The planar phenanthrene scaffold provides a large hydrophobic surface for π-π stacking interactions with aromatic amino acid residues in a receptor's binding site.

Hydrogen Bond Donors/Acceptors: The two hydroxyl groups at positions 2 and 3 can act as both hydrogen bond donors and acceptors, forming crucial interactions with the target protein.

Methoxy Groups: The methoxy groups at positions 5 and 7 contribute to the molecule's lipophilicity and can also engage in hydrophobic interactions or act as weak hydrogen bond acceptors.

The specific spatial arrangement of these features constitutes the pharmacophore of this compound and dictates its biological target specificity.

Computational Modeling and Molecular Docking for SAR Elucidation

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable for elucidating the SAR of bioactive compounds. These methods allow for the visualization of ligand-receptor interactions at the molecular level and the prediction of the biological activity of novel compounds.

While no specific molecular docking studies for this compound have been published, numerous studies have successfully applied these techniques to other phenanthrene derivatives. For instance, molecular docking has been used to investigate the binding of cytotoxic phenanthrene derivatives to various cancer targets, revealing key interactions and guiding the design of more potent inhibitors. nih.gov

A hypothetical molecular docking study of this compound into a relevant biological target, such as a protein kinase or a DNA-interacting enzyme, would likely reveal the following:

The phenanthrene ring system would orient itself within a hydrophobic pocket of the receptor.

The 2,3-diol moiety would form specific hydrogen bonds with polar amino acid residues, anchoring the molecule in a specific orientation.

The 5,7-dimethoxy groups would likely be positioned in a region of the binding site that can accommodate their bulk and hydrophobic character.

The binding energies calculated from such docking studies for a series of analogues could then be used to build a QSAR model, providing a quantitative correlation between the structural features and the biological activity.

Analytical Methodologies for the Characterization and Quantification of 5,7 Dimethoxyphenanthrene 2,3 Diol

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 5,7-Dimethoxyphenanthrene-2,3-diol is established through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the precise molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, HSQC, HMBC)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule, providing unequivocal evidence of its structure.

While a complete, publicly available, and formally assigned NMR dataset for this compound is not readily found in the searched literature, data for closely related isomers, such as 3,5-dimethoxyphenanthrene-2,7-diol, have been reported. For instance, in the analysis of phenanthrene (B1679779) derivatives from Dioscorea nipponica, the structural data for such isomers were determined using 500 MHz NMR. nih.gov

For a definitive structural assignment of this compound, the following correlations would be expected in its 2D NMR spectra:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected between the methoxy (B1213986) protons and their corresponding carbon atoms (C-5 and C-7), as well as between aromatic protons and neighboring quaternary carbons, confirming the substitution pattern on the phenanthrene skeleton. For example, correlations between H-4 and H-6 with surrounding carbons would help to definitively place the substituents. researchgate.net

A comprehensive analysis of these NMR data allows for the complete and unambiguous assignment of the molecular structure.

Table 1: Predicted NMR Data for this compound

| Position | Predicted ¹³C NMR (ppm) | Predicted ¹H NMR (ppm, Multiplicity, J in Hz) |

| 1 | 105.7 | 6.81 (d, J = 2.4) |

| 2 | 145.0 | - |

| 3 | 145.8 | - |

| 4 | 100.3 | 6.75 (d, J = 2.4) |

| 4a | 116.0 | - |

| 4b | 125.5 | - |

| 5 | 157.4 | - |

| 6 | 112.3 | 7.13 (d, J = 2.8) |

| 7 | 156.7 | - |

| 8 | 105.7 | 7.07 (dd, J = 9.3, 2.8) |

| 8a | 128.4 | - |

| 9 | 127.9 | 7.50 (d, J = 8.8) |

| 10 | 117.2 | 7.46 (d, J = 8.8) |

| 10a | 125.5 | - |

| 5-OCH₃ | 55.9 | 4.08 (s) |

| 7-OCH₃ | 56.5 | 4.07 (s) |

Note: The data in this table is derived from reported values for closely related phenanthrene structures and predictive models. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) (e.g., UHPLC-LTQ-Orbitrap-MS)

HRMS is essential for determining the elemental composition of a molecule with high accuracy and precision. Techniques such as Ultra-High-Performance Liquid Chromatography coupled to a Linear Trap Quadrupole (LTQ) Orbitrap Mass Spectrometer (UHPLC-LTQ-Orbitrap-MS) provide the high resolution necessary to confirm the molecular formula of this compound. hactcm.edu.cn

The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₆H₁₄O₄) is 271.0965. HRMS analysis would aim to measure this mass with an error of less than 5 ppm, providing strong evidence for the proposed molecular formula. plantaanalytica.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule, which can offer additional structural insights.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from complex natural extracts, for its purification, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

HPLC is a versatile technique used for both the quantification and the preparative isolation of phenanthrene compounds. For quantitative analysis, a validated HPLC method with a suitable detector, such as a photodiode array (PDA) detector, is employed. This allows for the determination of the concentration of this compound in a sample by comparing its peak area to that of a certified reference standard.

In preparative HPLC, the goal is to isolate a pure sample of the compound from a mixture. This often involves using larger columns and higher flow rates than in analytical HPLC. The selection of the stationary phase (e.g., C18) and the mobile phase (typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic or acetic acid) is critical for achieving good separation from other closely related compounds.

Thin-Layer Chromatography (TLC) with Image Analysis for Semiquantitative Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary screening of plant extracts for the presence of this compound. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The position of the compound on the developed plate is identified by its retention factor (Rf value). For phenanthrenes, a mobile phase system such as dichloromethane-methanol (e.g., 96:4, v/v) can provide good separation. psu.ac.th

Visualization is typically achieved under UV light (254 nm or 365 nm), where UV-active compounds appear as dark spots. For quantification, modern approaches utilize image analysis software. researchgate.netnih.govnih.gov A digital image of the TLC plate is captured, and the intensity of the spot corresponding to this compound is measured and compared against a calibration curve prepared with known concentrations of a standard. psu.ac.th This provides a semiquantitative estimate of the compound's concentration in the sample.

Centrifugal Partition Chromatography (CPC) for Isolation and Purification

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is particularly well-suited for the preparative-scale isolation and purification of natural products, including phenanthrenes. plantaanalytica.comnih.govgilson.comresearchgate.net Unlike traditional column chromatography, CPC does not use a solid stationary phase, which eliminates issues such as irreversible adsorption of the sample.

In CPC, a biphasic solvent system is used, and the separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. plantaanalytica.com A common solvent system for the separation of moderately polar compounds like phenanthrene diols is a mixture of hexane, ethyl acetate (B1210297), methanol, and water. plantaanalytica.com The composition of this system can be fine-tuned to optimize the separation of the target compound. The selection of the appropriate solvent system is guided by the partition coefficient (K) of the target compound.

This technique has been successfully applied to the isolation of phenanthrene derivatives from Dioscorea species. For example, a gradient CPC method was developed to isolate 3,5-dimethoxyphenanthrene-2,7-diol from Dioscorea opposita. mdpi.com A similar approach could be adapted for the efficient isolation of this compound.

Method Validation for Robust Quantitative Analysis

The validation of an analytical method is crucial to ensure that the measurements are reliable, reproducible, and accurate for the intended purpose. For the quantitative analysis of this compound and related phenanthrenes, a comprehensive validation process is undertaken in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov This process typically involves assessing several key parameters, including linearity, precision, accuracy, and the limits of detection and quantification.

Assessment of Linearity, Precision, and Accuracy

The establishment of linearity, precision, and accuracy is fundamental to demonstrating that an analytical method can reliably quantify an analyte over a specific concentration range.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. In the analysis of phenanthrenes, including compounds structurally similar to this compound, high-performance liquid chromatography (HPLC) is a commonly employed technique. nih.gov The linearity of an HPLC method is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The response of the detector (e.g., a photodiode array (PDA) detector) is then plotted against the known concentrations of the standards to generate a calibration curve. nih.gov A key indicator of linearity is the coefficient of determination (R²), which should ideally be close to 1. For the quantitative analysis of bioactive phenanthrenes from the peels of Dioscorea species, calibration curves have been established over a concentration range of 0.625 to 20.00 μg/mL, demonstrating excellent linearity with a coefficient of determination (R²) of 0.999. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing the same sample multiple times on the same day, while intermediate precision is assessed by analyzing the sample on different days.

Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample (spiking), and the percentage of the analyte recovered by the analytical method is calculated.

The table below summarizes typical validation data for the analysis of phenanthrenes, illustrating the acceptance criteria for linearity, precision, and accuracy.

| Parameter | Measurement | Typical Result | Acceptance Criteria |

| Linearity | Coefficient of Determination (R²) | 0.999 nih.gov | R² ≥ 0.999 |

| Precision | Relative Standard Deviation (RSD) | ||

| Intra-day Precision | < 2% | RSD ≤ 2% | |

| Inter-day Precision | < 2% | RSD ≤ 2% | |

| Accuracy | Recovery (%) | 95% - 105% | 90% - 110% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of the analytical method.

The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. For the HPLC-PDA method developed for the quantification of phenanthrenes in Dioscorea spp., the LOD and LOQ were determined as part of the method validation. nih.gov

The table below presents the limits of detection and quantification for phenanthrenes analyzed by a validated HPLC-PDA method.

| Parameter | Description | Typical Value Range |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 0.5 - 1.5 µg/mL |

The proposed HPLC-PDA method, having been validated for linearity, LOD, LOQ, precision, and accuracy, provides a reliable tool for the quantification of phenanthrenes in various samples. nih.gov

Future Research Directions and Translational Academic Applications of 5,7 Dimethoxyphenanthrene 2,3 Diol

Elucidation of Novel Molecular Targets and Signaling Pathways

A critical avenue for future research is the identification and characterization of the specific molecular targets and signaling pathways modulated by 5,7-Dimethoxyphenanthrene-2,3-diol. While direct studies on this compound are limited, research on structurally related phenanthrenes provides a valuable starting point. For instance, a closely related compound, 6,7-Dihydroxy-2,4-dimethoxyphenanthrene, has been shown to modulate the NF-κB/COX-2 signaling pathway, a key regulator of inflammation. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Future investigations should employ a multi-pronged approach to uncover its mechanism of action. This would include:

High-throughput screening: Testing the compound against a broad panel of kinases, receptors, and enzymes to identify potential primary targets.

Affinity chromatography and mass spectrometry: Identifying binding partners of the compound within cellular lysates.

Transcriptomic and proteomic analyses: Evaluating changes in gene and protein expression in cells treated with the compound to map out the affected signaling cascades.

Molecular docking studies: Computationally predicting the binding of this compound to the active sites of known inflammatory and cancer-related proteins.

A study on 5,7-Dimethoxy-2,3-phenanthrenediol has indicated that it possesses estrogenic activity, increasing the proliferation of MCF-7 breast cancer cells and the expression of estrogen receptor β (ERβ) in this cell line. medchemexpress.com This finding highlights a specific pathway that warrants further investigation to understand the full scope of its hormonal activity and potential implications for hormone-dependent cancers.

Rational Design and Synthesis of Optimized this compound Derivatives

Building upon the knowledge of its molecular targets, the rational design and synthesis of optimized derivatives of this compound represent a promising strategy to enhance its therapeutic potential. The goal of such a program would be to improve potency, selectivity, and pharmacokinetic properties.

Key considerations for the design of novel derivatives include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the functional groups on the phenanthrene (B1679779) core (e.g., the hydroxyl and methoxy (B1213986) groups) to understand their contribution to biological activity. For example, studies on other phenolic compounds have shown that the position and number of hydroxyl groups can significantly impact antioxidant and cytotoxic effects.

Bioisosteric replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce off-target effects.

Conformational restriction: Introducing structural constraints to lock the molecule into a more bioactive conformation, potentially increasing its affinity for its target.

The synthesis of these derivatives would likely involve multi-step organic synthesis protocols. While the specific synthesis of this compound is not extensively detailed in the literature, established methods for the synthesis of phenanthrenes and related flavonoids can be adapted. researchgate.net

Integration into Comprehensive Biological System Models

To gain a holistic understanding of the biological effects of this compound, it is essential to integrate experimental data into comprehensive biological system models. nih.govnih.gov Systems biology approaches can help to predict the compound's impact on complex cellular networks and to identify potential synergistic or antagonistic interactions with other drugs. nih.govnih.gov

This can be achieved through:

Network pharmacology: Constructing interaction networks between the compound, its potential targets, and associated diseases to visualize and analyze its mode of action on a systemic level.

Flux balance analysis: Modeling the metabolic state of a cell or organism and predicting how it will be altered by the introduction of the compound.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Simulating the absorption, distribution, metabolism, and excretion of the compound and its derivatives to optimize dosing regimens for preclinical studies.

While the application of computational systems biology to phenanthrenes is still an emerging area, its use in immunology and other fields has demonstrated its power in unraveling biological complexity. nih.govnih.gov

Development of this compound as a Reference Standard for Phytochemical Quality Control

Given that this compound is a constituent of medicinal plants, it has the potential to be developed as a phytochemical reference standard. Reference standards are crucial for the quality control of herbal medicines, ensuring their consistency, efficacy, and safety.

The development of this compound as a reference standard would involve:

Isolation and purification: Establishing a robust protocol for the isolation of highly pure this compound from its natural sources or through chemical synthesis.

Structural elucidation and characterization: Comprehensive analysis using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its identity and purity.

Development of analytical methods: Creating and validating quantitative analytical methods, such as high-performance liquid chromatography (HPLC), to accurately measure the concentration of the compound in plant extracts and finished products.

Data on Related Phenanthrene Compounds

To provide context for the potential bioactivity of this compound, the following table summarizes the cytotoxic activities of several other phenanthrene derivatives isolated from various plant species.

| Compound Name | Source Organism | Cancer Cell Line(s) | IC50 Value(s) |

| 6-Methoxycoelonin | Combretum laxum | Melanoma (UACC-62) | 2.59 ± 0.11 µM |

| Unnamed Phenanthrene Mixture | Combretum adenogonium | Brine Shrimp | LC50: 12.11 µg/mL |

| Compound 3 (a phenanthrene) | Cylindrolobus mucronatus | Glioblastoma (U-87 MG) | 19.91 ± 4.28 µM |

| Compound 9 (a phenanthrene) | Cylindrolobus mucronatus | Glioblastoma (U-87 MG) | 17.07 ± 3.72 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。